molecular formula C11H7N3O2 B1330261 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 6275-84-9

2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B1330261
CAS No.: 6275-84-9
M. Wt: 213.19 g/mol
InChI Key: GRVPRICGTDBBHW-UHFFFAOYSA-N
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Description

2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C11H7N3O2. It is known for its unique structure, which includes a pyrimidine ring fused with a phenyl group and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzaldehyde with urea and malononitrile in the presence of a catalyst such as piperidine. The reaction is carried out in ethanol at reflux temperature, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its combination of a phenyl group and a nitrile group attached to the pyrimidine ring. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS No. 6275-84-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H7N3O2
  • Molecular Weight : 213.19 g/mol
  • Structure : The compound features a pyrimidine ring with dioxo and phenyl substituents, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that 2,4-dioxo compounds exhibit various biological activities including antimicrobial, antiparasitic, and anticancer properties. The following sections detail these activities with supporting data.

Antimicrobial Activity

Studies have demonstrated that derivatives of 2,4-dioxo compounds possess significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to 2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine have shown effective inhibition against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL depending on the specific derivative and target organism .

Antiparasitic Activity

The antiparasitic potential of 2,4-dioxo compounds has been explored extensively:

  • Leishmania Activity : A study reported IC50 values for related compounds against Leishmania amazonensis in the range of 13.9 to 61.7 µM. The most active derivatives contained electron-withdrawing groups on the aromatic ring .
CompoundIC50 (µM)Selectivity Index
Compound A26.78
Compound B22.49
Compound C14.210.55

Anticancer Activity

The anticancer properties of 2,4-dioxo derivatives have also been highlighted:

  • Cell Proliferation Inhibition : In vitro assays showed that certain analogs inhibited the proliferation of cancer cell lines significantly. For example, an analog demonstrated an IC50 value of approximately 92.88 µM against A431 vulvar epidermal carcinoma cells .

The mechanisms by which 2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Many derivatives act as enzyme inhibitors that disrupt metabolic pathways in pathogens or cancer cells.
  • DNA Interaction : Some compounds have been shown to intercalate with DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Antiparasitic Screening : A study evaluated a series of pyrimidine derivatives for their activity against Toxoplasma gondii, revealing that modifications in the phenyl ring significantly enhanced activity (IC50 values ranged from 115.92 to 271.15 µM) .
  • Cancer Cell Line Studies : Research on the inhibition of cell migration and invasion in various cancer cell lines has shown promising results with IC50 values indicating significant cytotoxicity at low concentrations .

Properties

IUPAC Name

2,4-dioxo-1-phenylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-6-8-7-14(11(16)13-10(8)15)9-4-2-1-3-5-9/h1-5,7H,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVPRICGTDBBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=O)NC2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284184
Record name 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6275-84-9
Record name 6275-84-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following procedures hereinabove, each of aniline and 4-bromoaniline is reacted with α-cyano-β-ethoxy-N-ethoxycarbonylacrylamide and cyclized to yield 5-cyano-1-phenyluracil, m.p. 290°, and 5-cyano-1-(4-bromophenyl)uracil, m.p. 257°-260°. The foregoing two compounds have been reported by Atkinson et al., J. Chem. Soc. 4118-4123 (1956) and Senda et al., Chem Pharm. Bull. 22(1), 189-195 (1974), respectively.
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